2-(Trifluoromethyl)nicotinoyl chloride

Description

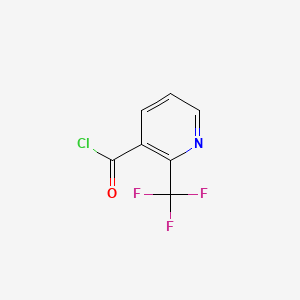

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6(13)4-2-1-3-12-5(4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMWLEQMDWJIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30664977 | |

| Record name | 2-(Trifluoromethyl)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119899-27-3 | |

| Record name | 2-(Trifluoromethyl)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarbonylchloride, 2-(trifluoromethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Trifluoromethyl)nicotinoyl Chloride: Properties, Synthesis, and Applications

Executive Summary

2-(Trifluoromethyl)nicotinoyl chloride is a pivotal fluorinated heterocyclic building block in modern medicinal chemistry and drug development. Its unique structural combination—a pyridine ring, an electron-withdrawing trifluoromethyl group, and a highly reactive acyl chloride moiety—makes it an invaluable intermediate for synthesizing complex molecular architectures. The trifluoromethyl (CF3) group is particularly significant for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)nicotinoyl chloride, detailing its physicochemical properties, a validated synthetic protocol with mechanistic insights, key applications, and critical safety and handling procedures for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental characteristics of 2-(Trifluoromethyl)nicotinoyl chloride define its behavior and utility in a laboratory setting. Its identity and computed properties are summarized below.

The molecular formula for 2-(Trifluoromethyl)nicotinoyl chloride is C7H3ClF3NO .[2] Its calculated molecular weight is 209.55 g/mol .[2]

Table 1: Key Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(trifluoromethyl)pyridine-3-carbonyl chloride | PubChem[2] |

| Molecular Formula | C7H3ClF3NO | PubChem[2] |

| Molecular Weight | 209.55 g/mol | PubChem[2] |

| CAS Number | 119899-27-3 | PubChem[2] |

| Canonical SMILES | C1=CC(=C(N=C1)C(F)(F)F)C(=O)Cl | PubChem[2] |

| XLogP3 | 2.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

Caption: Synthesis workflow for 2-(Trifluoromethyl)nicotinoyl chloride.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of nicotinoyl chlorides from their corresponding acids. [3] Materials:

-

2-(Trifluoromethyl)nicotinic acid (1.0 eq)

-

Thionyl chloride (1.2 - 2.0 eq)

-

Anhydrous, inert solvent (e.g., toluene or chloroform)

-

Catalytic amount of N,N-Dimethylformamide (DMF) (optional, as a catalyst)

-

Reaction flask with reflux condenser and gas outlet/scrubber

Procedure:

-

Setup: Assemble a dry reaction flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂ gas). Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.

-

Charging the Flask: Charge the flask with 2-(Trifluoromethyl)nicotinic acid (1.0 eq) and the anhydrous solvent.

-

Addition of Reagent: While stirring, slowly add thionyl chloride (1.2-2.0 eq) to the suspension at room temperature. A catalytic drop of DMF can be added at this stage to accelerate the reaction. The addition is often exothermic.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 1-4 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess solvent and unreacted thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(Trifluoromethyl)nicotinoyl chloride is often of sufficient purity for subsequent steps but can be further purified by vacuum distillation if required.

Chemical Reactivity and Key Applications

As an acyl chloride, 2-(Trifluoromethyl)nicotinoyl chloride is a highly reactive electrophile. Its primary utility lies in its reaction with nucleophiles to form a variety of carboxylic acid derivatives. This reactivity makes it a crucial intermediate in multi-step organic synthesis, particularly in the pharmaceutical industry.

-

Amide and Ester Formation: The most common application is its reaction with amines and alcohols to form amides and esters, respectively. These reactions are typically rapid and high-yielding, providing a robust method for introducing the 2-(trifluoromethyl)nicotinoyl moiety into a target molecule.

-

Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to attach the acyl group to aromatic rings, although the pyridine ring's electron-withdrawing nature can influence reactivity.

-

Intermediate for Agrochemicals and Pharmaceuticals: Derivatives of 2-(trifluoromethyl)nicotinic acid are key intermediates in the synthesis of pharmaceuticals, such as COMT (Catechol-O-methyltransferase) inhibitors, and various agrochemicals. [4]The presence of the CF3 group often enhances the biological activity and pharmacokinetic profile of the final compound. [1]

Safety, Handling, and Storage Protocols

2-(Trifluoromethyl)nicotinoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling. Adherence to strict safety protocols is mandatory.

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Description |

|---|---|---|

| Hazard Statement | H314 | Causes severe skin burns and eye damage. [5] |

| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. [5][6] |

| Precautionary Statement | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. [5] |

| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5] |

| Precautionary Statement | P310 | Immediately call a POISON CENTER or doctor/physician. [5]|

Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of corrosive vapors. [7]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield. [6]* Moisture Sensitivity: This compound reacts with water, potentially liberating toxic and corrosive hydrogen chloride gas. [7]Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon) when possible.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8]* Incompatibilities: Keep away from water, alcohols, amines, strong bases, and oxidizing agents.

First-Aid Measures

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [9]* Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

2-(Trifluoromethyl)nicotinoyl chloride stands out as a high-value chemical intermediate. Its defined physicochemical properties, straightforward synthesis from its parent carboxylic acid, and high reactivity make it an essential tool for chemists. The strategic importance of the trifluoromethyl group in modulating the properties of bioactive molecules ensures that this compound will continue to be of high interest to researchers in drug discovery and materials science. Mastery of its handling and synthetic protocols is crucial for leveraging its full potential safely and effectively.

References

-

PubChem. (n.d.). 2-(Trifluoromethyl)nicotinoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Georganics. (n.d.). 6-(Trifluoromethyl)nicotinoyl chloride. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-(3-trifluoromethylphenoxy) nicotinoyl chloride. Retrieved from [Link]

-

Cottrell, I. F., et al. (1996). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.

-

Oriental Journal of Chemistry. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Retrieved from [Link]

-

Capot Chemical. (2020). MSDS of 2-CHLORO-4-(TRIFLUOROMETHYL)NICOTINIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. 2-(Trifluoromethyl)nicotinoyl chloride | C7H3ClF3NO | CID 45081951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-(Trifluoromethyl)nicotinoyl chloride - High purity | EN [georganics.sk]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)nicotinoyl Chloride: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(trifluoromethyl)nicotinoyl chloride, a key building block in modern medicinal chemistry and agrochemical synthesis. We will delve into its chemical structure, systematic nomenclature, physicochemical properties, and detailed synthetic protocols. Furthermore, this guide will explore its applications, particularly in the context of drug design, supported by mechanistic insights and relevant examples.

Molecular Structure and Nomenclature

2-(Trifluoromethyl)nicotinoyl chloride is a derivative of nicotinic acid (pyridine-3-carboxylic acid) where a trifluoromethyl group is attached at the 2-position of the pyridine ring, and the carboxylic acid is converted to an acyl chloride.

IUPAC Name: 2-(Trifluoromethyl)pyridine-3-carbonyl chloride[1]

The structure consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The trifluoromethyl group (-CF3), a potent electron-withdrawing group, is situated at the carbon atom adjacent to the ring nitrogen. The carbonyl chloride group (-COCl), a highly reactive functional group, is located at the 3-position.

Caption: Chemical structure of 2-(Trifluoromethyl)nicotinoyl chloride.

Physicochemical Properties

The physicochemical properties of 2-(trifluoromethyl)nicotinoyl chloride are significantly influenced by the presence of the trifluoromethyl group and the acyl chloride functionality.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₃NO | [1] |

| Molecular Weight | 209.55 g/mol | [1] |

| Appearance | Liquid | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

| InChI Key | LOMWLEQMDWJIIF-UHFFFAOYSA-N | [1] |

Synthesis of 2-(Trifluoromethyl)nicotinoyl Chloride

The most common and direct method for the synthesis of 2-(trifluoromethyl)nicotinoyl chloride is the chlorination of its corresponding carboxylic acid, 2-(trifluoromethyl)nicotinic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).

Synthesis of the Precursor: 2-(Trifluoromethyl)nicotinic Acid

The synthesis of the precursor, 2-(trifluoromethyl)nicotinic acid, can be achieved through various routes, often involving the construction of the trifluoromethylated pyridine ring.[3][4] One effective method involves the cyclization of precursors containing the trifluoromethyl group.[3]

Experimental Protocol: Conversion of 2-(Trifluoromethyl)nicotinic Acid to 2-(Trifluoromethyl)nicotinoyl Chloride

This protocol is based on the well-established reaction of carboxylic acids with thionyl chloride to form acyl chlorides.[1][5]

Materials:

-

2-(Trifluoromethyl)nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous dichloromethane.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-3 eq) to the suspension at room temperature with stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the starting material).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The resulting crude 2-(trifluoromethyl)nicotinoyl chloride can often be used directly in the next step. If further purification is required, distillation under reduced pressure can be performed.

Causality behind Experimental Choices:

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride and helps to drive the reaction to completion.

-

Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the highly reactive acyl chloride from hydrolyzing with atmospheric moisture.

-

Reflux: Heating the reaction to reflux increases the reaction rate, ensuring a timely and efficient conversion.

-

Gas Trap: The reaction produces hydrogen chloride (HCl) and sulfur dioxide (SO₂) as byproducts, which are acidic and toxic gases. A gas trap containing a basic solution (e.g., sodium hydroxide) is essential to neutralize these gases.

Caption: Workflow for the synthesis of 2-(Trifluoromethyl)nicotinoyl chloride.

Reactivity and Applications in Drug Development

2-(Trifluoromethyl)nicotinoyl chloride is a highly valuable reagent due to the combination of the reactive acyl chloride group and the electronically modified pyridine ring.

Reactivity

The carbonyl carbon of the acyl chloride is highly electrophilic and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including:

-

Amines: to form amides. This is a very common reaction in the synthesis of pharmaceutical compounds.[6]

-

Alcohols: to form esters.

-

Water: to hydrolyze back to the carboxylic acid.

The trifluoromethyl group at the 2-position significantly influences the reactivity of the pyridine ring. As a strong electron-withdrawing group, it decreases the electron density of the ring, making it more susceptible to nucleophilic aromatic substitution, particularly at the 4- and 6-positions.

Role in Drug Design: The Importance of the Trifluoromethyl Group

The incorporation of a trifluoromethyl group into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles.[7][8]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug.[7]

-

Lipophilicity: The trifluoromethyl group is lipophilic, which can enhance the ability of a drug molecule to cross cell membranes and the blood-brain barrier.[7]

-

Binding Affinity: The steric bulk and electronic properties of the trifluoromethyl group can lead to improved binding interactions with the target protein, thereby increasing the potency of the drug.[7]

-

pKa Modification: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby basic functional groups, which can be crucial for tuning the ionization state of a drug at physiological pH.

Caption: Key advantages of incorporating a trifluoromethyl group in drug design.

Applications in Pharmaceutical Synthesis

Derivatives of 2-(trifluoromethyl)nicotinic acid are key intermediates in the synthesis of various pharmaceuticals. For instance, they are used in the manufacture of Catechol-O-methyltransferase (COMT) inhibitors, which are used in the treatment of Parkinson's disease.[3][4] The 2-(trifluoromethyl)nicotinoyl chloride is an ideal starting material for creating amide linkages in these complex molecules.

The trifluoromethylpyridine moiety is also found in a range of agrochemicals and veterinary products.[4][9]

Conclusion

2-(Trifluoromethyl)nicotinoyl chloride is a versatile and highly valuable building block for the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemicals. Its unique combination of a reactive acyl chloride and an electronically modified pyridine ring, courtesy of the trifluoromethyl group, provides chemists with a powerful tool to introduce this important pharmacophore into new chemical entities. Understanding its structure, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel and effective therapeutic agents.

References

-

Jing Li. (2013). Synthesis and Characterisation of Nicotinic Acid Derivatives. DCU Research Repository. [Link]

-

Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1838. [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)nicotinoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from [Link]

- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

-

Semantic Scholar. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

-

DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride: (LC015). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(3-trifluoromethylphenoxy) nicotinoyl chloride. Retrieved from [Link]

-

Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium. [Link]

-

ResearchGate. (n.d.). Reaction scope, direct trifluoromethylation of amines. Retrieved from [Link]

-

O'Hagan, D. (2008). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 129(2), 73-86. [Link]

-

Sciencemadness Discussion Board. (2021). Project: Making thionyl chloride from easy-to-get precursors. Retrieved from [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Reddit. (2024). Acid chloride reaction with amine. r/OrganicChemistry. Retrieved from [Link]

-

Rovathin. (n.d.). 2-(Trifluoromethyl)-3-pyridinecarbonyl chloride,119899-27-3. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-(Trifluoromethyl)-3-pyridinecarbonyl chloride [sigmaaldrich.com]

- 3. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. reddit.com [reddit.com]

- 7. US2420623A - Process for producing thionyl chloride - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of 2-(Trifluoromethyl)nicotinoyl Chloride: A Technical Guide for Pharmaceutical and Agrochemical R&D

Introduction: The Significance of the Trifluoromethylpyridyl Scaffold

The incorporation of a trifluoromethyl (CF₃) group into pharmacologically active molecules is a cornerstone of modern drug discovery. This moiety is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 2-(trifluoromethyl)pyridine backbone, in particular, is a privileged scaffold found in numerous pharmaceuticals and agrochemicals. The synthesis of key intermediates, such as 2-(trifluoromethyl)nicotinoyl chloride, is therefore of critical importance to research and development in these sectors. This guide provides an in-depth, technically-focused narrative on a robust and scalable synthetic route from readily available nicotinic acid.

Strategic Overview: A Three-Act Synthesis

The transformation of nicotinic acid into 2-(trifluoromethyl)nicotinoyl chloride is most effectively approached as a three-stage process. This strategy is predicated on the chemical logic of activating the pyridine ring for trifluoromethylation, followed by the conversion of the carboxylic acid to a more reactive acid chloride for subsequent derivatization.

Caption: Overall synthetic strategy.

Act I: The Activation - N-Oxidation of Nicotinic Acid

The direct trifluoromethylation of the pyridine ring of nicotinic acid is challenging due to the electron-deficient nature of the heterocycle. To facilitate this key transformation, the nitrogen atom must first be activated. This is elegantly achieved through N-oxidation, which increases the electron density of the ring and renders the C2 and C6 positions susceptible to nucleophilic attack.

Causality of Experimental Choices

The choice of an appropriate oxidizing agent is critical. While various reagents can effect N-oxidation, a combination of hydrogen peroxide and a carboxylic acid, such as acetic acid, is often preferred for its relatively green profile and operational simplicity. The in situ formation of a peroxy acid is the key to this transformation.

Experimental Protocol: Synthesis of Nicotinic Acid N-Oxide

Materials:

-

Nicotinic Acid

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized Water

-

Acetone

-

Ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve nicotinic acid in glacial acetic acid with gentle warming.

-

Cool the solution to room temperature and cautiously add 30% hydrogen peroxide dropwise.

-

Heat the reaction mixture on a steam bath for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid.

-

Add deionized water to the residue and continue the distillation to remove the remaining acetic acid.

-

Cool the residue to induce crystallization. The product may be recrystallized from a minimal amount of boiling water, followed by the addition of ethanol to improve precipitation.

-

Collect the crystalline product by filtration, wash with cold alcohol, then acetone, and finally ether.

-

Dry the product under vacuum. A typical yield for this type of reaction is in the range of 70-85%.[1]

Act II: The Key Transformation - Photochemical Trifluoromethylation

With the activated nicotinic acid N-oxide in hand, the introduction of the trifluoromethyl group can be addressed. Modern photochemical methods offer a scalable and efficient approach, avoiding the use of expensive and often toxic heavy metal catalysts. The use of trifluoroacetic anhydride (TFAA) as the trifluoromethyl source, in conjunction with a pyridine N-oxide derivative as a redox trigger under photochemical conditions, represents a state-of-the-art methodology.[2]

Mechanistic Insights

The reaction proceeds through the formation of an electron donor-acceptor (EDA) complex between the pyridine N-oxide and TFAA.[2][3] Upon irradiation with visible light, this complex undergoes a single-electron transfer (SET), leading to the decarboxylation of the trifluoroacetate and the generation of the trifluoromethyl radical (•CF₃). This highly reactive radical then attacks the electron-rich C2 position of the nicotinic acid N-oxide.

Caption: Mechanism of photochemical trifluoromethylation.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)nicotinic Acid

Materials:

-

Nicotinic Acid N-Oxide

-

Trifluoroacetic Anhydride (TFAA)

-

4-Phenylpyridine N-oxide (as redox trigger)

-

Ruthenium(II) tris(bipyridine) chloride (Ru(bpy)₃Cl₂) (as photocatalyst)

-

Acetonitrile (MeCN), degassed

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a photochemical reactor, dissolve nicotinic acid N-oxide, 4-phenylpyridine N-oxide, and a catalytic amount of Ru(bpy)₃Cl₂ in degassed acetonitrile.

-

Add trifluoroacetic anhydride dropwise to the stirred solution under an inert atmosphere (e.g., nitrogen or argon).

-

Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at a controlled temperature (e.g., 45°C) for 2-6 hours.[2]

-

Monitor the reaction progress by HPLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. Expected yields can range from 50-65% based on similar substrates.[2]

Act III: The Final Flourish - Conversion to the Acid Chloride

The final step in the synthesis is the conversion of the carboxylic acid group of 2-(trifluoromethyl)nicotinic acid into the more reactive acid chloride. This transformation is crucial for enabling subsequent nucleophilic acyl substitution reactions, a common strategy in the synthesis of amides, esters, and other derivatives.

Causality of Experimental Choices

Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its high reactivity and the convenient nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[4]

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)nicotinoyl Chloride

Materials:

-

2-(Trifluoromethyl)nicotinic Acid

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂), suspend 2-(trifluoromethyl)nicotinic acid in anhydrous toluene or DCM.

-

Add a catalytic amount of DMF (optional, but can accelerate the reaction).

-

Add thionyl chloride (typically 1.5-2.0 equivalents) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Monitor the reaction by observing the dissolution of the starting material and the cessation of gas evolution.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. Care should be taken to use a trap cooled with dry ice/acetone to capture the volatile and corrosive thionyl chloride.

-

The resulting crude 2-(trifluoromethyl)nicotinoyl chloride can often be used directly in the next step or purified by vacuum distillation.

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Typical Yield | Key Parameters |

| 1. N-Oxidation | Nicotinic Acid | Nicotinic Acid N-Oxide | H₂O₂, Acetic Acid | 70-85% | 3-4 hours at steam bath temperature |

| 2. Trifluoromethylation | Nicotinic Acid N-Oxide | 2-(Trifluoromethyl)nicotinic Acid | TFAA, 4-Phenylpyridine N-oxide, Ru(bpy)₃Cl₂ | 50-65% | 2-6 hours, 45°C, visible light irradiation |

| 3. Chlorination | 2-(Trifluoromethyl)nicotinic Acid | 2-(Trifluoromethyl)nicotinoyl Chloride | Thionyl Chloride (SOCl₂) | >90% (crude) | 2-4 hours at reflux |

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-(Trifluoromethyl)nicotinic Acid | C₇H₄F₃NO₂ | 191.11 | 184-188[5] |

| 2-(Trifluoromethyl)nicotinoyl Chloride | C₇H₃ClF₃NO | 209.55 | Not readily available |

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂). Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Trifluoroacetic Anhydride (TFAA): Corrosive and a strong dehydrating agent. Handle with care in a fume hood, wearing appropriate PPE.

-

Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.

-

Photochemical Reactor: Ensure proper shielding from the light source to avoid eye damage.

Conclusion

The synthesis of 2-(trifluoromethyl)nicotinoyl chloride from nicotinic acid is a strategically important transformation for the pharmaceutical and agrochemical industries. The three-step approach outlined in this guide, incorporating a modern photochemical trifluoromethylation, provides a robust and scalable pathway to this valuable intermediate. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently and efficiently produce this key building block for the development of novel and impactful molecules.

References

-

Stephenson, C. R. J., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. ACS Central Science, 2(9), 615–621. [Link]

-

Beatty, J. W., Douglas, J. J., Cole, K. P., & Stephenson, C. R. J. (2015). A scalable and operationally simple radical trifluoromethylation. Nature Chemistry, 7(10), 805–809. [Link]

-

Habib, I., Singha, K., & Hossain, M. (2023). Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review. ChemistrySelect, 8(9), e202204558. [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2009). N-oxidation of pyridine carboxylic acids using hydrogen peroxide catalyzed by a green heteropolyacid catalyst: Preyssler's anion, [NaP5W30O110]14−. Journal of the Iranian Chemical Society, 6(3), 545–550. [Link]

-

Li, J. (2013). Synthesis of 2-(2-methyl-3-trifluoromethylanilino)nicotinic acid and related compounds. Dublin City University. [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)nicotinoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nicotinamide-1-oxide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Thionyl Chloride Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. 2-(Trifluoromethyl)nicotinic acid | 131747-43-8 [chemicalbook.com]

Chemical stability and storage conditions for 2-(Trifluoromethyl)nicotinoyl chloride

An In-depth Technical Guide to the Chemical Stability and Storage of 2-(Trifluoromethyl)nicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)nicotinoyl chloride is a key building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of complex organic molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the acyl chloride functional group also imparts a high degree of reactivity, making a thorough understanding of its chemical stability and proper handling protocols essential for its effective and safe use in research and development.

This guide provides a detailed overview of the chemical stability, optimal storage conditions, and safe handling procedures for 2-(Trifluoromethyl)nicotinoyl chloride. It aims to equip researchers with the necessary knowledge to maintain the integrity of this valuable reagent and to ensure the reliability and reproducibility of their experimental outcomes.

Chemical Stability and Reactivity Profile

2-(Trifluoromethyl)nicotinoyl chloride is a robust compound under anhydrous conditions but exhibits significant reactivity towards nucleophiles, most notably water. The stability of this compound is dictated by the electrophilicity of the carbonyl carbon, which is influenced by both the chlorine atom and the electron-withdrawing trifluoromethyl group on the pyridine ring.

Hydrolytic Instability:

The primary pathway for the degradation of 2-(Trifluoromethyl)nicotinoyl chloride is hydrolysis. Acyl chlorides are highly susceptible to reaction with water, leading to the formation of the corresponding carboxylic acid and hydrogen chloride gas. This reaction is typically rapid and exothermic.[1][2][3] The mechanism involves the nucleophilic attack of water on the carbonyl carbon, followed by the elimination of the chloride ion.[3][4]

The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring nitrogen further increases the partial positive charge on the carbonyl carbon, making it even more susceptible to nucleophilic attack compared to simpler acyl chlorides.[1] The hydrolysis reaction is irreversible and will lead to the complete degradation of the acyl chloride if exposed to atmospheric or solvent moisture.

Caption: Hydrolysis degradation pathway of 2-(Trifluoromethyl)nicotinoyl chloride.

Incompatibilities:

Beyond water, 2-(Trifluoromethyl)nicotinoyl chloride will react vigorously with other nucleophilic reagents. It is crucial to avoid contact with the following classes of compounds:

-

Alcohols: React to form esters.

-

Amines: React to form amides.

-

Strong Bases: Can promote hydrolysis and other decomposition pathways.[5]

-

Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.[6]

-

Strong Reducing Agents: [5]

Thermal Stability:

While stable at recommended storage temperatures, elevated temperatures can accelerate decomposition, particularly in the presence of contaminants.[6] Thermal decomposition may generate toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and oxides of carbon and nitrogen.[6]

Optimal Storage and Handling Conditions

Proper storage and handling are paramount to preserving the quality and reactivity of 2-(Trifluoromethyl)nicotinoyl chloride. The primary goal is to rigorously exclude moisture and prevent contact with incompatible materials.

Storage Recommendations Summary:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[6][7] Refrigeration (2-8 °C) is often recommended for long-term storage. | Minimizes decomposition rates and vapor pressure. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Keep in a tightly sealed container.[6][7][8] Use original packaging or a container made of compatible material (e.g., glass with a secure, lined cap). | Prevents ingress of moisture and air. |

| Location | Store in a well-ventilated area away from incompatible substances.[6] Store locked up.[5] | Ensures safety in case of accidental release and prevents unauthorized access. |

Handling Precautions:

-

Work Environment: Always handle 2-(Trifluoromethyl)nicotinoyl chloride in a well-ventilated chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

-

Moisture Exclusion: Use dry glassware and solvents. It is advisable to dry glassware in an oven and cool it under a stream of inert gas before use.

-

Dispensing: When dispensing the reagent, do so under a positive pressure of inert gas. Quickly and securely reseal the container immediately after use.

-

Spills: In case of a spill, absorb the material with an inert, dry absorbent and dispose of it as hazardous waste. Do not use water to clean up spills.[5]

Experimental Protocol: Amide Synthesis

The reaction of 2-(Trifluoromethyl)nicotinoyl chloride with a primary or secondary amine to form an amide is a common and important transformation in drug discovery.

Objective: To synthesize N-benzyl-2-(trifluoromethyl)nicotinamide.

Materials:

-

2-(Trifluoromethyl)nicotinoyl chloride

-

Benzylamine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Dry glassware

-

Inert gas supply (argon or nitrogen)

Methodology:

-

Reaction Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.

-

Reagent Preparation: In the reaction flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. The base is crucial to neutralize the HCl gas that is generated during the reaction.

-

Addition of Acyl Chloride: Slowly add a solution of 2-(Trifluoromethyl)nicotinoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution via a syringe. Maintain the reaction temperature at 0 °C using an ice bath to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acidic byproducts, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure N-benzyl-2-(trifluoromethyl)nicotinamide.

Caption: Experimental workflow for the synthesis of an amide using 2-(Trifluoromethyl)nicotinoyl chloride.

Conclusion

2-(Trifluoromethyl)nicotinoyl chloride is a highly valuable yet reactive building block. A comprehensive understanding of its inherent instability towards moisture and other nucleophiles is critical for its successful application. By adhering to stringent storage and handling protocols that emphasize anhydrous conditions and the use of an inert atmosphere, researchers can ensure the reagent's integrity, leading to more reliable and reproducible synthetic outcomes. The provided experimental protocol serves as a practical template that can be adapted for various synthetic targets, underscoring the importance of careful reaction control and purification in harnessing the full potential of this versatile reagent.

References

-

PubChem. 2-(Trifluoromethyl)nicotinoyl chloride. [Link]

-

SaveMyExams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

-

Chemguide. Reactions of Acyl Chlorides: Hydrolysis. [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Water. [Link]

-

PrepChem. Synthesis of 2-(3-trifluoromethylphenoxy) nicotinoyl chloride. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-(Trifluoromethyl)nicotinoyl Chloride in Agrochemical Synthesis

Introduction: The Significance of the Trifluoromethylpyridyl Moiety in Modern Agrochemicals

The relentless pursuit of enhanced crop protection and agricultural productivity has led to the development of sophisticated and highly effective agrochemicals. A key structural motif that has gained prominence in numerous modern pesticides is the trifluoromethylpyridine (TFMP) backbone.[1][2] The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique combination of physicochemical properties to the molecule. These include increased metabolic stability, enhanced lipophilicity for better penetration into target organisms, and altered electronic characteristics that can lead to improved efficacy and selectivity of insecticides, fungicides, and herbicides.[1]

2-(Trifluoromethyl)nicotinoyl chloride stands out as a pivotal and highly reactive intermediate for the seamless introduction of the 2-(trifluoromethyl)nicotinoyl moiety into a diverse range of molecular scaffolds. Its utility primarily lies in the straightforward formation of robust amide and ester linkages through reactions with various nucleophiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 2-(Trifluoromethyl)nicotinoyl chloride in the synthesis of high-value agrochemicals, with a focus on practical, field-proven protocols.

Core Chemistry: The Acylation Reaction

The primary application of 2-(Trifluoromethyl)nicotinoyl chloride in agrochemical synthesis revolves around the nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the acid chloride readily reacts with nucleophiles, such as amines and anilines, to form stable amide bonds. This reaction is the cornerstone for the synthesis of a wide array of nicotinamide-based agrochemicals.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, resulting in the formation of the corresponding amide and hydrochloric acid as a byproduct. To drive the reaction to completion, a base is typically added to neutralize the liberated HCl.

Application Spotlight: Synthesis of the Insecticide Flonicamid

A prime example of the industrial application of a trifluoromethyl-substituted nicotinoyl chloride is in the synthesis of the insecticide Flonicamid. Flonicamid is a selective aphicide that acts as a feeding blocker. While the commercial synthesis of Flonicamid utilizes 4-trifluoromethylnicotinoyl chloride, the reaction principle is directly transferable to its 2-substituted isomer for the creation of novel agrochemical candidates. A patented method highlights the reaction of 4-trifluoromethyl nicotinic acid with an acyl chlorination reagent to generate the corresponding nicotinoyl chloride, which is then reacted with an amine.[3]

Below is a detailed protocol adapted for the synthesis of a Flonicamid analogue using 2-(Trifluoromethyl)nicotinoyl chloride and a generic amine, illustrating the core synthetic strategy.

Experimental Protocol: Synthesis of a N-substituted-2-(trifluoromethyl)nicotinamide

This two-step protocol first describes the in-situ generation of 2-(Trifluoromethyl)nicotinoyl chloride from its corresponding carboxylic acid, followed by its reaction with a primary amine.

Materials:

-

2-(Trifluoromethyl)nicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

A substituted primary amine (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide for a hypothetical analogue)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step 1: In-situ Preparation of 2-(Trifluoromethyl)nicotinoyl chloride

A simplified workflow for the in-situ generation of the acid chloride.

-

To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-(Trifluoromethyl)nicotinic acid (1.0 eq).

-

Add anhydrous dichloromethane or toluene as the solvent.

-

Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) to the suspension at room temperature. A catalytic amount of anhydrous DMF can be added if using oxalyl chloride.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ or CO₂/CO) ceases and the reaction mixture becomes a clear solution.

-

Allow the reaction mixture to cool to room temperature. The resulting solution of 2-(Trifluoromethyl)nicotinoyl chloride is typically used directly in the next step without isolation.

Step 2: Amidation Reaction

A generalized workflow for the amidation reaction.

-

In a separate dry, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and a base such as triethylamine (1.5 - 2.0 eq) or pyridine (1.5 - 2.0 eq) in an anhydrous solvent like dichloromethane.[4]

-

Cool the amine solution to 0 °C using an ice bath.

-

Slowly add the solution of 2-(Trifluoromethyl)nicotinoyl chloride from Step 1 to the cooled amine solution dropwise over 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-substituted-2-(trifluoromethyl)nicotinamide.

Quantitative Data Summary (Illustrative)

| Reactant 1 (Acid) | Reactant 2 (Amine) | Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) |

| 2-(CF₃)nicotinic acid | Substituted Aniline | DCM | Et₃N | 12 | 85-95 | >98 |

| 2-(CF₃)nicotinic acid | Aliphatic Amine | Toluene | Pyridine | 16 | 80-90 | >97 |

Note: Yields and reaction times are illustrative and will vary depending on the specific amine substrate and reaction conditions.

Causality Behind Experimental Choices

-

Choice of Chlorinating Agent: Thionyl chloride and oxalyl chloride are both effective for converting carboxylic acids to acid chlorides. Thionyl chloride is often preferred for its lower cost and the gaseous nature of its byproducts (SO₂ and HCl). Oxalyl chloride is generally more reactive and can be used at lower temperatures, with its byproducts (CO, CO₂, and HCl) also being gaseous. A catalytic amount of DMF can accelerate the reaction with oxalyl chloride through the formation of the Vilsmeier reagent.[5]

-

Use of Anhydrous Conditions: 2-(Trifluoromethyl)nicotinoyl chloride is highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of water. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for achieving high yields.

-

Role of the Base: The amidation reaction produces one equivalent of hydrochloric acid, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the HCl as it is formed, driving the reaction to completion.[4]

-

Temperature Control: The addition of the highly reactive acid chloride to the amine solution is performed at 0 °C to control the exothermicity of the reaction and minimize the formation of side products.

Self-Validating System and Troubleshooting

The success of this protocol can be validated at each stage. The completion of the acid chloride formation can be inferred from the cessation of gas evolution and the formation of a clear solution. The progress of the amidation reaction should be monitored by TLC, looking for the consumption of the starting amine and the appearance of a new, typically less polar, product spot.

Potential Issues and Solutions:

-

Low Yield: This can be due to moisture in the reaction, incomplete formation of the acid chloride, or insufficient base. Ensure all glassware is oven-dried, use anhydrous solvents, and consider increasing the equivalents of the chlorinating agent and base.

-

Side Product Formation: If the amine has multiple nucleophilic sites, protection of the more reactive groups may be necessary. Overheating during the acid chloride addition can also lead to side reactions.

-

Difficult Purification: If the product and starting materials have similar polarities, careful optimization of the chromatographic eluent system is required. Recrystallization can be an alternative purification method for solid products.

Broader Applications in Agrochemical Synthesis

The fundamental reaction of 2-(Trifluoromethyl)nicotinoyl chloride with amines can be extended to synthesize a wide variety of agrochemical candidates. By varying the structure of the amine, researchers can create libraries of novel nicotinamides for screening as insecticides, fungicides, or herbicides. For instance, the reaction with different substituted anilines can lead to new analogues of known herbicides.[6]

Conclusion

2-(Trifluoromethyl)nicotinoyl chloride is a powerful and versatile building block in the synthesis of modern agrochemicals. Its ability to efficiently form amide bonds provides a direct and reliable route to a vast array of trifluoromethylpyridine-containing compounds. The protocols and insights provided in this application note offer a solid foundation for researchers and scientists to leverage this key intermediate in the discovery and development of next-generation crop protection agents.

References

-

Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(8), 1541–1544. [Link]

- CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents. (n.d.).

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 126-141. [Link]

- WO2015107540A2 - Insecticide compound and the compositions thereof - Google Patents. (n.d.).

-

Stankevič, M., et al. (2022). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 27(19), 6598. [Link]

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).

- CN113929621A - Synthesis method of flonicamid - Google Patents. (n.d.).

-

Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF. (n.d.). Retrieved January 25, 2026, from [Link]

- WO2022087373A1 - Methods of making nicotinic acid derivatives - Google Patents. (n.d.).

- EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents. (n.d.).

-

Li, J. (2013). The Synthesis and Characterisation of 2-(2-Methyl-3-trifluoromethylanilino)nicotinic Acid and its N-Methyl-D-glucamine Salt. Dublin City University. [Link]

-

Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. (n.d.). Retrieved January 25, 2026, from [Link]

- Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.

-

Acid chloride reaction with amine : r/OrganicChemistry. (2024, September 14). Reddit. Retrieved January 25, 2026, from [Link]

-

Zhang, C., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 47(2), 69-80. [Link]

-

Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

- EP0053011A1 - New herbicidal nicotinamide derivatives - Google Patents. (n.d.).

-

Wang, C., et al. (2018). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry, 16(30), 5483-5487. [Link]

-

Scheme 1. Trifluoromethylation of aniline in DMF. - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

2-Chloro-5-(trifluoromethyl)nicotinoyl chloride - Amerigo Scientific. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. doras.dcu.ie [doras.dcu.ie]

- 3. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. reddit.com [reddit.com]

- 6. EP0053011A1 - New herbicidal nicotinamide derivatives - Google Patents [patents.google.com]

Application Notes & Protocols: Navigating Acylation Reactions with 2-(Trifluoromethyl)nicotinoyl Chloride

A Senior Application Scientist's Guide to Strategic Protection

For researchers, medicinal chemists, and professionals in drug development, the precise and predictable outcome of a chemical reaction is paramount. The introduction of fluorinated moieties is a cornerstone of modern drug design, often imparting desirable pharmacokinetic and pharmacodynamic properties. 2-(Trifluoromethyl)nicotinoyl chloride stands out as a highly valuable reagent for introducing the 2-(trifluoromethyl)nicotinoyl group. However, its heightened reactivity demands a carefully considered approach to protect other sensitive functional groups within a molecule. This guide provides an in-depth exploration of protecting group strategies tailored for reactions involving this potent acylating agent.

The Unique Reactivity of 2-(Trifluoromethyl)nicotinoyl Chloride

2-(Trifluoromethyl)nicotinoyl chloride is a derivative of nicotinic acid where a trifluoromethyl (-CF₃) group is situated at the 2-position of the pyridine ring. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This strong inductive effect significantly depletes electron density from the pyridine ring and, consequently, from the attached carbonyl carbon of the acyl chloride.

This electron deficiency renders the carbonyl carbon exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack.[1] While acyl chlorides are generally the most reactive of the carboxylic acid derivatives, the presence of the -CF₃ group places 2-(trifluoromethyl)nicotinoyl chloride in a category of highly reactive acylating agents. This enhanced reactivity is a double-edged sword: it facilitates desired acylations but also increases the likelihood of undesired side reactions with nucleophilic functional groups such as amines, alcohols, and thiols present in the substrate. Therefore, a robust protecting group strategy is not just advisable but often essential for achieving high yields and purity of the target molecule.

Foundational Principles of Protecting Group Selection

The art of organic synthesis lies in the selective transformation of one functional group in the presence of others. Protecting groups are the temporary "masks" that enable this selectivity. When working with a highly reactive reagent like 2-(trifluoromethyl)nicotinoyl chloride, the choice of a protecting group is governed by several critical factors:

-

Stability: The protecting group must be stable to the acylation reaction conditions, which typically involve a base (e.g., pyridine, triethylamine) and the acyl chloride itself.

-

Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not compromise the integrity of the rest of the molecule.

-

Orthogonality: In complex molecules with multiple functional groups, it is crucial to employ protecting groups that can be removed selectively without affecting others. This principle of "orthogonal protection" is fundamental to multi-step synthesis.

Below, we delve into specific, field-proven protecting group strategies for amines, alcohols, and thiols, complete with detailed protocols for their implementation in syntheses involving 2-(trifluoromethyl)nicotinoyl chloride.

Shielding Amine Functionalities: The Boc Group

Amines are highly nucleophilic and will readily react with 2-(trifluoromethyl)nicotinoyl chloride. The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting primary and secondary amines in this context. It is stable to the basic and nucleophilic conditions of the acylation reaction and can be readily removed under acidic conditions.[2]

Protocol 1: Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve the primary amine in DCM or THF.

-

Add TEA or DIPEA to the solution.

-

Slowly add Boc₂O to the reaction mixture at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.

Protocol 2: Acylation of a Boc-Protected Amine

Materials:

-

Boc-protected amine (1.0 eq)

-

2-(Trifluoromethyl)nicotinoyl chloride (1.1 eq)

-

Pyridine or Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected amine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine or TEA to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-(trifluoromethyl)nicotinoyl chloride in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by flash column chromatography.

Protocol 3: Boc Deprotection

Materials:

-

Boc-protected acylated product

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add an excess of TFA or 4M HCl in dioxane.

-

Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting amine salt can be used directly or neutralized with a base.

Table 1: Summary of Protecting Group Strategy for Amines

| Functional Group | Protecting Group | Protection Conditions | Acylation Compatibility | Deprotection Conditions |

|---|

| Amine (1° or 2°) | tert-Butoxycarbonyl (Boc) | Boc₂O, Base (TEA, DIPEA) | Excellent | Strong Acid (TFA, HCl) |

Caption: Workflow for the protection, acylation, and deprotection of amines.

Guarding Hydroxyl Groups: The TBDMS Ether

Alcohols are also nucleophilic and will react with 2-(trifluoromethyl)nicotinoyl chloride to form esters. To selectively form an amide in the presence of a hydroxyl group, the alcohol must be protected. The tert-butyldimethylsilyl (TBDMS or TBS) group is a robust and widely used protecting group for alcohols. TBDMS ethers are stable to a wide range of reaction conditions, including the basic conditions used for acylation, but are readily cleaved by fluoride ions or acidic conditions.[3][4]

Protocol 4: TBDMS Protection of a Primary Alcohol

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)

-

Imidazole or Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the alcohol in anhydrous DCM or DMF.

-

Add imidazole or TEA to the solution.

-

Add TBDMS-Cl and stir the reaction at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the TBDMS ether by flash column chromatography if necessary.

Protocol 5: Acylation in the Presence of a TBDMS-Protected Alcohol

This protocol is analogous to Protocol 2, substituting the Boc-protected amine with the TBDMS-protected alcohol-containing substrate. The TBDMS ether is stable to these conditions.

Protocol 6: TBDMS Deprotection

Materials:

-

TBDMS-protected compound

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.1 eq)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the TBDMS-protected compound in THF.

-

Add the TBAF solution dropwise at room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the deprotected alcohol by flash column chromatography.

Table 2: Summary of Protecting Group Strategy for Alcohols

| Functional Group | Protecting Group | Protection Conditions | Acylation Compatibility | Deprotection Conditions |

|---|

| Alcohol (1° or 2°) | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Base (Imidazole, TEA) | Excellent | Fluoride source (TBAF) or Acid |

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Enzyme Inhibitors

Introduction: The Crucial Role of Enzyme Inhibitors in Modern Therapeutics

Enzymes are the biological catalysts that orchestrate the vast majority of chemical reactions essential for life.[1] Their exquisite specificity and efficiency make them prime targets for therapeutic intervention. By modulating the activity of specific enzymes, we can correct pathological conditions, combat infectious agents, and regulate metabolic processes.[1][2] Enzyme inhibitors, molecules that bind to enzymes and decrease their activity, form the cornerstone of many modern pharmaceuticals, from anticancer agents to antivirals and cardiovascular drugs.[1]

The rational design and synthesis of enzyme inhibitors is a multidisciplinary endeavor, blending principles of organic chemistry, biochemistry, and pharmacology.[] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of enzyme inhibitors, using the well-characterized Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, Gefitinib, as a practical example. We will delve into the underlying principles of enzyme inhibition, provide a detailed, step-by-step synthetic protocol, and outline a robust enzymatic assay for inhibitor characterization.

Pillar 1: The Foundation of Inhibition - Understanding Enzyme Kinetics

Before embarking on the synthesis of an inhibitor, it is paramount to grasp the fundamental principles of enzyme kinetics and the different modes of inhibition. This knowledge informs the design of more potent and specific inhibitors.

Enzyme inhibitors can be broadly classified as reversible or irreversible .[4] Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate, while irreversible inhibitors typically form a stable, covalent bond with the enzyme, permanently inactivating it.[4]

Reversible inhibitors are further categorized based on their mechanism of action:

-

Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency, regardless of whether the substrate is bound.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product.

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5] A lower IC50 value indicates a more potent inhibitor. Another important parameter is the inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex and provides a true measure of the inhibitor's affinity for the enzyme.[5]

Pillar 2: From Concept to Compound - The Synthesis of an Enzyme Inhibitor

The synthesis of a potential enzyme inhibitor is a critical step in the drug discovery process. Here, we provide a detailed protocol for the synthesis of Gefitinib , a potent and selective inhibitor of the EGFR tyrosine kinase, which is overexpressed in several cancers.[6][7]

Synthetic Workflow for Gefitinib

The synthesis of Gefitinib can be accomplished through a multi-step process, starting from readily available starting materials.[8][9] The following protocol is a representative example of a common synthetic route.

Caption: A simplified workflow for the synthesis of Gefitinib.

Experimental Protocol: Synthesis of Gefitinib

Materials and Reagents:

-

Methyl 3-hydroxy-4-methoxybenzoate

-

3-Morpholinopropan-1-ol

-

Diethyl azodicarboxylate (DEAD)

-

Triphenylphosphine (PPh3)

-

Nitrating mixture (e.g., HNO3/H2SO4)

-

Reducing agent (e.g., Fe/HCl or H2/Pd-C)

-

Formamide

-

Phosphorus oxychloride (POCl3)

-

3-Chloro-4-fluoroaniline

-

Anhydrous solvents (e.g., THF, DMF, isopropanol)

-

Standard laboratory glassware and equipment

Step-by-Step Procedure:

-

Alkylation: To a solution of methyl 3-hydroxy-4-methoxybenzoate, 3-morpholinopropan-1-ol, and triphenylphosphine in anhydrous THF at 0°C, add diethyl azodicarboxylate (DEAD) dropwise. Allow the reaction to warm to room temperature and stir overnight. The product is the alkylated ester.[8]

-

Nitration: Carefully add the alkylated ester to a pre-cooled nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature. After the addition is complete, stir the reaction for a few hours. The product is the nitrated derivative.[8]

-

Reduction: Reduce the nitro group of the nitrated derivative to an amino group. This can be achieved using various methods, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst. The product is the amino derivative.[8]

-

Cyclization: Heat the amino derivative with formamide to a high temperature to facilitate the cyclization reaction, forming the quinazolinone ring system.[8]

-

Chlorination: Treat the quinazolinone derivative with a chlorinating agent, such as phosphorus oxychloride (POCl3), to convert the hydroxyl group at the 4-position of the quinazolinone ring to a chlorine atom. This step is crucial for the subsequent amination reaction.[8]

-

Amination: React the chlorinated quinazolinone with 3-chloro-4-fluoroaniline in a suitable solvent, such as isopropanol, at an elevated temperature. This nucleophilic aromatic substitution reaction yields the final product, Gefitinib.[6][8]

-

Purification and Characterization: Purify the crude Gefitinib by recrystallization or column chromatography. Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity, purity, and structure.[1][8]

| Technique | Purpose |

| NMR Spectroscopy | To determine the chemical structure and confirm the identity of the synthesized compound. |

| Mass Spectrometry | To determine the molecular weight of the compound and confirm its identity. |

| HPLC | To assess the purity of the final product. |

Pillar 3: The Proof of Principle - Evaluating Inhibitor Potency

Once the inhibitor has been synthesized and characterized, the next critical step is to evaluate its biological activity. This is typically done using an in vitro enzymatic assay.

Enzymatic Assay Workflow

A typical workflow for evaluating an enzyme inhibitor involves measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.

Caption: A general workflow for determining the IC50 of an enzyme inhibitor.

Experimental Protocol: EGFR Kinase Activity Assay

This protocol describes a common method for measuring the activity of EGFR kinase and determining the IC50 value of a synthesized inhibitor like Gefitinib. This assay often utilizes a fluorometric or luminescent readout.[10][11]

Materials and Reagents:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)[11]

-

Adenosine triphosphate (ATP)

-

Synthesized inhibitor (Gefitinib)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA)[10]

-

Detection reagent (e.g., a fluorescent or luminescent probe that detects ADP formation or substrate phosphorylation)

-

96-well or 384-well microplates

-

Microplate reader capable of measuring fluorescence or luminescence

Step-by-Step Procedure:

-

Reagent Preparation: Prepare stock solutions of the EGFR enzyme, substrate, ATP, and the synthesized inhibitor in the appropriate kinase assay buffer.

-

Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor (Gefitinib) in the assay buffer to create a range of concentrations to be tested.

-

Assay Setup: In a microplate, add the following to each well in the specified order:

-

Assay buffer

-

Inhibitor solution at various concentrations (or vehicle control)

-

EGFR enzyme solution

-

Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (typically 30°C or 37°C) for a predetermined amount of time (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (fluorescence or luminescence) that is proportional to the amount of ADP produced or substrate phosphorylated, which is a measure of enzyme activity.

-

Data Measurement: Measure the signal in each well using a microplate reader.

-

Data Analysis: